molecular formula C12H29NSi B562144 N-Octyldimethyl(dimethylamino)silane CAS No. 110348-62-4

N-Octyldimethyl(dimethylamino)silane

Numéro de catalogue B562144
Numéro CAS: 110348-62-4
Poids moléculaire: 215.456
Clé InChI: HVOFQSDLPSCYBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Octyldimethyl(dimethylamino)silane is a chemical compound with the molecular formula C12H29NSi . It is used as a chemical intermediate .


Molecular Structure Analysis

The molecular weight of N-Octyldimethyl(dimethylamino)silane is 215.45 g/mol . The InChI of the compound is InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3 . The canonical SMILES is CCCCCCCCSi©N©C .


Physical And Chemical Properties Analysis

N-Octyldimethyl(dimethylamino)silane has a boiling point of 94-6° C at 10 mmHg, a density of 0.80 g/mL at 25° C, and a refractive index of 1.4347 at 20° C . It also has a flash point of 69° C .

Applications De Recherche Scientifique

  • It has been used in the preparation of ISFET gates for ion sensing and detection of chemical species, including molecules of biological interest. Thin silica layers on silicon substrates bonded by monofunctional silanes like N-Octyldimethyl(dimethylamino)silane demonstrate selective responses to certain ions, making them useful in sensor technologies (Bataillard et al., 1987).

  • The compound is effective in surface modification processes, particularly for hydroxylated silicon dioxide preparations. Its ability to create a protective layer on surfaces enhances hydrolytic stability, making it suitable for applications in materials science (Schneider et al., 1990).

  • In the field of chromatography, N-Octyldimethyl(dimethylamino)silane has been utilized in synthesizing C8 reversed-phase silica packings. Its high reactivity and ability to form dense grafted layers make it an effective agent for chromatographic applications (Lork et al., 1986).

  • It serves as a silylating agent in reactions with surface-hydrated silicon dioxide, leading to the creation of stable and volatile products. This property is beneficial in the development of materials with specific surface properties (Szabó et al., 1984).

Safety And Hazards

The safety data sheet for N-Octyldimethyl(dimethylamino)silane indicates that it can cause severe skin burns and eye damage . In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

Propriétés

IUPAC Name

N-[dimethyl(octyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFQSDLPSCYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octyldimethyl(dimethylamino)silane

Citations

For This Compound
31
Citations
KD Lork, KK Unger, JN Kinkel - Journal of Chromatography A, 1986 - Elsevier
C 8 reversed-phase packings have been sysnthesised by reaction of a 25-nm pore-size high-performance liquid chromatographic silica (10 μm, a s (BET) = 297 m 2 g -1 ) with 2,4-…
Number of citations: 99 www.sciencedirect.com
B Bhushan, T Kasai, G Kulik, L Barbieri, P Hoffmann - Ultramicroscopy, 2005 - Elsevier
Recent investigations have revealed the profound influence of stiction/adhesion, friction and wear on the reliability of micro/nanoelectromechanical systems (MEMS/NEMS). Studies …
Number of citations: 170 www.sciencedirect.com
T Kasai, B Bhushan, G Kulik, L Barbieri… - Journal of Vacuum …, 2005 - pubs.aip.org
In micro∕ nanoelectromechanical systems (MEMS∕ NEMS), surface-dominated forces, such as stiction∕ adhesion and friction, play an important role because of the large surface-…
Number of citations: 95 pubs.aip.org
W Xu, PC Lemaire, K Sharma, RJ Gasvoda… - Journal of Vacuum …, 2021 - pubs.aip.org
The mechanism for growth initiation on the nongrowth surface during area-selective atomic layer deposition (ALD) processes is not well understood. In this study, we examine the ALD …
Number of citations: 3 pubs.aip.org
Z Tao, B Bhushan - Langmuir, 2005 - ACS Publications
The degradation mechanisms and durability of selected lubricants and environmental effects on the lubricants which could be used for microelectromechanical/nanoelectromechanical …
Number of citations: 44 pubs.acs.org
B Bhushan - Microelectronic Engineering, 2007 - Elsevier
The micro/nanoelectromechanical systems (MEMS/NEMS) need to be designed to perform expected functions typically in millisecond to picosecond range. Expected life of the devices …
Number of citations: 472 www.sciencedirect.com
RJ Gasvoda, W Xu, Z Zhang, S Wang, EA Hudson… - Langmuir, 2021 - ACS Publications
Selective functionalization of dielectric surfaces is required for area-selective atomic layer deposition and etching. We have identified precursors for the selective gas-phase …
Number of citations: 8 pubs.acs.org
NS Tambe, B Bhushan - Nanotechnology, 2005 - iopscience.iop.org
Silicon and aluminium are the substrates of choice for various micro/nanoelectromechanical systems (MEMS/NEMS) including digital micromirror devices (DMD®). For efficient and …
Number of citations: 107 iopscience.iop.org
B Bhushan - Nanotribology and Nanomechanics II: Nanotribology …, 2011 - Springer
Micro-/nanoelectromechanical systems (MEMS/NEMS) micro-/nanoelectromechanical system (MEMS/NEMS) need to be designed to perform expected functions in short durations, …
Number of citations: 12 link.springer.com
B Bhushan, B Bhushan - Nanotribology and Nanomechanics: An …, 2008 - Springer
Making micro- and nanodevices as well as magnetic storage devices reliable necessitates the use of protective hydrophobic lubricating films that can minimize the adhesion, friction, …
Number of citations: 4 link.springer.com

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